4-甲氧基-3-(四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

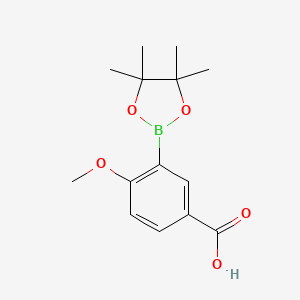

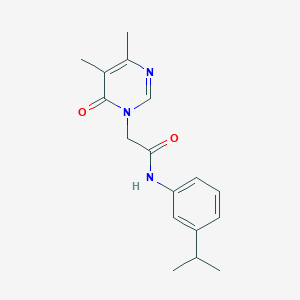

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C14H19BO5 and a molecular weight of 278.10866 . It is commonly used in the field of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid group attached to a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are not fully detailed in the search results. The compound has a molecular weight of 278.10866 . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用

有机合成

该化合物是有机合成中重要的中间体 . 它在各种转化过程中具有高稳定性、低毒性和高反应性 . 它常用于药物有机合成中保护二醇 .

铃木偶联反应

该化合物中的芳基硼酸是铃木反应中重要的亲核试剂之一 . 这种反应是一种交叉偶联反应,用于将硼酸与有机卤化物偶联 .

酶抑制剂

在药物应用研究中,硼酸化合物通常用作酶抑制剂 . 它们可以与酶的活性位点结合,降低其活性 .

特异性配体药物

硼酸化合物也可以用作特异性配体药物 . 它们具有与靶蛋白上的特定位点结合的能力,这在治疗各种疾病中可能有用 .

荧光探针

硼酸化合物可用作荧光探针,以识别过氧化氢、糖类、铜离子和氟离子以及儿茶酚胺 . 这在生物化学和环境科学等各个研究领域都有用 .

药物载体

该化合物中存在的硼酸酯键被广泛用于构建刺激响应性药物载体 . 这些载体可以响应生物体中的各种微环境变化,如 pH、葡萄糖和 ATP . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .

硼中子俘获治疗

该化合物已被广泛用于硼中子俘获治疗和癌症治疗中的反馈控制药物转运聚合物 . 这种治疗是一种用于治疗癌症的放射治疗 .

胆碱能药物的合成

类似的化合物参与了胆碱能药物的合成,这些药物可以治疗胃肠疾病 . 这些药物通过增加体内某些化学物质的水平来起作用,这些化学物质有助于胃肠道的肌肉将食物通过胃和小肠 .

作用机制

The mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB is not fully understood, but it is believed to involve the inhibition of the activity of enzymes involved in the metabolism of fatty acids and the inhibition of the activity of certain enzymes involved in the synthesis of proteins. In addition, 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB has been shown to modulate the activity of certain hormones and neurotransmitters, such as serotonin and dopamine.

Biochemical and Physiological Effects

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and to modulate the activity of certain hormones and neurotransmitters. In addition, 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

实验室实验的优点和局限性

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB has several limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic reactions.

未来方向

There are a variety of potential future directions for 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB. One potential direction is the development of new drugs based on the structure and mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB. Another potential direction is the development of new methods for the synthesis of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB. In addition, further research into the biochemical and physiological effects of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB could lead to the development of new therapeutic treatments for a variety of diseases. Finally, further research into the structure and mechanism of action of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB could lead to the development of new methods for the study of protein-protein interactions and enzyme kinetics.

合成方法

4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB can be synthesized in a two-step process. The first step involves the condensation of 4-methoxybenzoic acid and 1,3,2-dioxaborolan-2-yl tetramethyl to form 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide. The second step of the synthesis involves the hydrolysis of the 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acidTMB to form 4-methoxybenzoic acid and 1,3,2-dioxaborolan-2-yl tetramethyl. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid.

属性

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-9(12(16)17)6-7-11(10)18-5/h6-8H,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVPRMHKACTQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B2382671.png)

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2382675.png)

![2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2382679.png)

![3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2382680.png)

![4,4,5,5-Tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382681.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1,3-dihydro-2-benzofuran-1-yl)ethanone](/img/structure/B2382685.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)